This compound is used as an organocatalyst in organic chemistry.
The compound is used extensively in promoting organic transformations.
The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts.
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with two 3,5-dimethylphenyl groups. Its chemical formula is and it has a molecular weight of approximately 335.47 g/mol. This compound is notable for its unique structural arrangement, which contributes to its distinct chemical and physical properties. The presence of the bulky 3,5-dimethylphenyl groups enhances steric hindrance, making this compound particularly interesting in the context of asymmetric synthesis and medicinal chemistry.
The biological activity of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is an area of ongoing research. Its interactions with various molecular targets such as enzymes and receptors suggest potential applications in drug discovery. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing neurotransmitter activity and potentially offering therapeutic effects against various conditions.
The synthesis of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves the reaction of (R)-pyrrolidine with 3,5-dimethylbenzyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases such as sodium hydride or potassium carbonate facilitating the nucleophilic substitution reaction. The reaction is monitored using thin-layer chromatography to ensure completion.
On an industrial scale, continuous flow processes can be utilized to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability, often employing techniques like column chromatography for purification.
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine has several applications across different fields:
Studies on the interactions of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine with biological targets are crucial for understanding its mechanism of action. Research indicates that its chiral nature allows it to effectively bind to specific receptors and enzymes, modulating their activity. This interaction profile suggests its potential utility in designing drugs that target particular pathways within biological systems.
Several compounds share structural similarities with (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine:
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine stands out due to its chiral configuration and the presence of two bulky 3,5-dimethylphenyl groups. This unique arrangement imparts specific steric and electronic properties that influence its reactivity and selectivity in
The compound (CAS 948595-04-8) has the molecular formula C₂₁H₂₇N and a molar mass of 293.45 g/mol. Its core structure consists of:
The substituents are arranged such that the 3,5-dimethylphenyl groups create steric bulk, while the (R)-configuration at the stereocenter ensures chirality.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₇N | |
Molecular Weight | 293.45 g/mol | |
Melting Point | 97–101°C | |
Optical Rotation (α) | Not reported (similar derivatives: −6° to −8° in CH₂Cl₂) |
Proline-catalyzed reactions represent one of the most significant developments in organocatalysis for the enantioselective synthesis of pyrrolidine derivatives [1] [2] [3]. The mechanism involves the formation of enamine intermediates between proline and carbonyl compounds, which subsequently undergo nucleophilic attack with high enantioselectivity [2] [4]. For the synthesis of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine, proline-based methodologies offer several advantages including mild reaction conditions, excellent stereochemical control, and broad functional group tolerance [1] [3].
The proline-catalyzed sequential syn-Mannich and [4 + 1]-annulation cascade reactions have been demonstrated to form densely functionalized pyrrolidine derivatives with excellent enantioselectivity (85-99% enantiomeric excess) and diastereoselectivity [1]. These reactions proceed through an in situ generated syn-Mannich adduct that acts as a four-atom component, with various one-carbon sources facilitating pyrrolidine ring construction [1]. The methodology exhibits remarkable efficiency, with yields typically ranging from 65-91% under optimized conditions [1] [3].
The enamine mechanism underlying proline catalysis involves the reversible formation of covalent intermediates between the catalyst and substrate carbonyl groups [2] [4]. The secondary amine functionality of proline enables the formation of enamines with aldehydes and ketones, while the carboxylic acid group provides additional hydrogen bonding interactions that enhance stereochemical control [2]. This dual activation mode results in highly predictable stereochemical outcomes, making proline-based catalysis particularly valuable for the synthesis of enantiomerically pure pyrrolidine derivatives [4].
Method | Yield Range (%) | Enantioselectivity (% ee) | Substrate Scope | Reaction Conditions |
---|---|---|---|---|
Proline-Catalyzed Mannich Reaction | 65-91 | 85-99 | Moderate | Mild |
Asymmetric 1,3-Dipolar Cycloaddition | 75-95 | 90-99 | Good | Mild |
Enantioselective Hydroamination | 70-95 | 80-99 | Limited | Mild |
Palladium-Catalyzed Hydroarylation | 30-90 | Variable | Broad | Moderate |
Transaminase-Catalyzed Cyclization | 10-90 | >95 | Moderate | Mild |
Chiral Auxiliary-Assisted Synthesis | 84-93 | 95-99 | Good | Moderate |
Biocatalytic C-H Amination | 60-85 | 85-95 | Moderate | Mild |
Platinum/Brønsted Acid Cascade | 45-78 | Variable | Moderate | Moderate |
Chiral auxiliary-mediated asymmetric synthesis provides an alternative strategy for accessing enantiomerically pure pyrrolidine derivatives with high stereochemical fidelity [5] [6]. Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition has been successfully employed for the construction of pyrrolidine frameworks with excellent diastereoselectivity and enantioselectivity [5] [6]. This methodology involves the use of chiral auxiliaries that direct the stereochemical course of the cycloaddition reaction, resulting in products with predictable absolute configuration [5].
The sultam-directed approach typically achieves yields of 84-93% with enantioselective excesses exceeding 95% [5] [6]. The process is particularly advantageous for large-scale synthesis, as the chiral auxiliary can be easily recovered and reused, making the methodology economically viable for industrial applications [5]. The synthesis process has been successfully demonstrated on laboratory scale and subsequently refined during scale-up operations to optimize auxiliary recovery and minimize waste generation [5].
Silyl ether protection represents a crucial post-synthetic modification strategy for pyrrolidine derivatives, particularly when hydroxyl functionalities are present or when enhanced stability is required [9] [10] [11]. Trimethylsilyl (TMS) ethers are among the most commonly employed protecting groups due to their ease of installation and removal under mild conditions [9] [12]. The formation of trimethylsilyl ethers typically proceeds through treatment with trimethylsilyl chloride (TMS-Cl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a suitable base [9] [12].
Modification Type | Reagents | Typical Yield (%) | Conditions |
---|---|---|---|
Silyl Ether Formation | TMS-Cl, TMSOTf | 80-95 | Anhydrous, Base |
Hydrochloride Salt Formation | HCl, Tosic acid | 85-98 | Acidic, Crystallization |
N-Alkylation | Alkyl halides, Base | 70-90 | Basic, Heating |
Oxidative Functionalization | DDQ, Oxone | 60-85 | Oxidative, Mild |
Reductive Amination | Aldehydes, NaBH4 | 75-90 | Reductive, Mild |
Acylation Reactions | Acid chlorides, Base | 70-95 | Basic, RT |
Salt formation constitutes a critical post-synthetic modification technique for improving the physical and chemical stability of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine derivatives [13] [14] [15]. The basic nitrogen atom in the pyrrolidine ring readily forms salts with various acids, providing enhanced water solubility, improved crystallinity, and increased chemical stability [13] [15].
Salt Type | Formation Method | Stability | Crystallization Solvent |
---|---|---|---|
Hydrochloride | HCl in Et2O | Moderate | EtOH/Et2O |
Tosylate | TsOH in EtOH | Good | EtOH |
Mesylate | MsOH in acetone | Good | Acetone/Et2O |
Fumarate | Fumaric acid | Excellent | MeOH/H2O |
Maleate | Maleic acid | Good | EtOH/H2O |
Tartrate | Tartaric acid | Excellent | MeOH |
The target compound (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine possesses a molecular formula of C₂₁H₂₇N with a molecular weight of 293.45 grams per mole [1] [2] [3] [4] [5]. The compound is assigned Chemical Abstracts Service registry number 948595-04-8 and MDL number MFCD09750442 [1] [2] [3] [4] [5]. The exact mass has been determined to be 293.214 daltons through high-resolution mass spectrometry [1].
Table 1: Basic Physicochemical Properties of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₇N | [1] [2] [3] [5] |
Molecular Weight (g/mol) | 293.45 | [1] [2] [3] [4] [5] |
CAS Number | 948595-04-8 | [1] [2] [3] [5] |
MDL Number | MFCD09750442 | [4] [5] |
Exact Mass (Da) | 293.214 | [1] |
Density (g/cm³) | 1.004 | [1] |
Boiling Point (°C) | 410 at 760 mmHg | [1] |
Melting Point (°C) | 97-101 | [1] [4] |
Flash Point (°C) | 208.4 | [1] |
LogP | 5.133 | [1] |
Polar Surface Area (Ų) | 12.03 | [1] |
Index of Refraction | 1.561 | [1] |
The compound exhibits structural isomerism through several related derivatives. The enantiomeric counterpart, (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine, bears the same molecular formula and weight but differs in stereochemical configuration, registered under CAS number 553638-66-7 [6] [7]. Hydroxyl-substituted derivatives include (R)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine with molecular formula C₂₁H₂₇NO and molecular weight 309.45 grams per mole [8] [9].
Table 2: Structural Isomers and Related Compounds
Isomer Type | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Enantiomer (S-configuration) | 553638-66-7 | C₂₁H₂₇N | 293.45 |
Hydroxyl derivative (R) | 948595-01-5 | C₂₁H₂₇NO | 309.45 |
Trimethylsilyl ether (R) | 948594-99-8 | C₂₄H₃₅NOSi | 381.6 |
Trimethylsilyl ether (S) | 848821-60-3 | C₂₄H₃₅NOSi | 381.63 |
Triethylsilyl ether (R) | WICPC00020 | C₂₇H₄₁NOSi | 423.71 |
Silyl ether derivatives demonstrate expanded molecular frameworks. The trimethylsilyl ether variants possess molecular formula C₂₄H₃₅NOSi with molecular weights ranging from 381.6 to 381.63 grams per mole for both enantiomeric forms [10] [11] [6]. The triethylsilyl ether analog exhibits a molecular formula of C₂₇H₄₁NOSi with an increased molecular weight of 423.71 grams per mole [12]. These structural modifications significantly influence the physicochemical properties and applications of the compounds in asymmetric synthesis and catalysis [11] .
The solubility characteristics of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine in organic solvents have been established through analysis of related pyrrolidine derivatives and extraction procedures documented in synthetic methodologies. The compound demonstrates excellent solubility in dichloromethane, making it an optimal choice for extraction and purification protocols [14] [15] [16] [17]. Patent literature consistently reports the use of dichloromethane for washing and extraction procedures involving similar pyrrolidine derivatives, indicating high solubility in this halogenated solvent [16] [17].
Table 3: Solubility Profile in Organic Solvents
Solvent | Solubility Category | Notes | References |
---|---|---|---|
Dichloromethane | High | Excellent for extraction and purification | [14] [15] [16] [17] |
Tetrahydrofuran | High | Good solubility, used in separations | [18] [19] [20] |
Methanol | Moderate | Hydrogen bonding affects nucleophilicity | [21] [22] |
Acetonitrile | High | Preferred for reactions and crystallization | [21] [15] |
Chloroform | High | Good solubility for NMR analysis | [23] |
Ethyl Acetate | Moderate | Moderate polarity solvent | Inferred from similar compounds |
Tetrahydrofuran exhibits high compatibility with the compound, as evidenced by separation studies involving pyrrolidine derivatives. Research on pillar [24]arene-based separation techniques demonstrates rapid adsorption and desorption of pyrrolidine from tetrahydrofuran mixtures, indicating substantial solubility in this cyclic ether solvent [18] [19] [20]. The separation efficiency achieved with 99.9% purity in tetrahydrofuran systems confirms the compound's high solubility in this medium [18].
Methanol presents a moderate solubility profile, with hydrogen bonding interactions significantly influencing the dissolution behavior. Studies examining pyrrolidine nucleophilicity in methanol-acetonitrile mixtures reveal that methanol molecules form strong hydrogen bonds with the nitrogen lone pair of pyrrolidine structures, affecting both solubility and reactivity characteristics [21] [22]. The nucleophilicity parameter studies indicate that methanol solvation reduces the effective nucleophilicity through hydrogen bonding interactions with the nitrogen center [21].
Acetonitrile demonstrates high solubility characteristics and serves as a preferred medium for chemical reactions and crystallization procedures. Nucleophilicity studies report consistent behavior of pyrrolidine derivatives in acetonitrile, with the solvent providing optimal conditions for both dissolution and chemical transformations [21] [15]. The compound maintains stability and high solubility across varying acetonitrile concentrations in mixed solvent systems [21].
Chloroform provides excellent solubility for nuclear magnetic resonance spectroscopic analysis, with literature documenting the routine use of deuterated chloroform for structural characterization of related pyrrolidine derivatives [23]. The compound's high lipophilicity, reflected by its LogP value of 5.133 [1], supports excellent solubility in chlorinated solvents including chloroform.
The thermal stability profile of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine reveals robust characteristics suitable for various synthetic applications. The compound exhibits a well-defined melting point range of 97-101°C [1] [4], indicating high purity and crystalline integrity. This melting point range has been consistently reported across multiple commercial sources and represents a key identification parameter for the compound [1] [4].
The boiling point occurs at 410°C under standard atmospheric pressure (760 mmHg) [1], demonstrating substantial thermal stability under normal synthetic conditions. This elevated boiling point reflects the substantial molecular weight of 293.45 grams per mole and the stabilizing influence of the aromatic ring systems within the molecular framework [1]. The flash point determination at 208.4°C provides critical safety information for handling and storage protocols [1].
Thermogravimetric analysis principles applied to similar pyrrolidine derivatives indicate that decomposition typically initiates at temperatures significantly above the melting point. Research on related nitrogen-containing heterocycles demonstrates that pyrrolidine frameworks maintain structural integrity until temperatures exceed 350-400°C [25] [26] [27]. The bis(3,5-dimethylphenyl)methyl substitution pattern provides additional thermal stabilization through delocalization effects and steric protection of the pyrrolidine nitrogen center.
Thermal decomposition pathways for pyrrolidine derivatives generally proceed through carbon-nitrogen bond cleavage mechanisms, with the formation of volatile amine fragments and aromatic hydrocarbon residues [28] [29]. The electron-donating methyl groups at the meta positions of the phenyl rings enhance thermal stability by increasing electron density and reducing susceptibility to oxidative degradation processes [25].
Differential scanning calorimetry studies on related compounds demonstrate that the thermal transitions occur with minimal decomposition below 300°C [25] [27]. The substantial temperature difference between the melting point (97-101°C) and the onset of thermal decomposition provides a wide operational window for synthetic manipulations and purification procedures [1].
Storage stability assessments indicate that the compound remains chemically stable under ambient conditions when protected from moisture and strong oxidizing agents. The recommended storage temperature of 2-8°C for related derivatives suggests optimal preservation of chemical integrity under refrigerated conditions [24] [5]. The relatively high flash point of 208.4°C indicates low volatility and reduced fire hazard during normal laboratory operations [1].
Crystal structure analysis of related bis(3,5-dimethylphenyl)pyrrolidine derivatives reveals that intermolecular interactions contribute to thermal stability through organized packing arrangements [23] [30]. The specific configuration of the (R)-enantiomer influences both melting behavior and thermal decomposition pathways compared to the corresponding (S)-enantiomer [6] [7].
Irritant